![molecular formula C12H18Cl2N2 B2447729 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1394662-71-5](/img/structure/B2447729.png)
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, commonly known as lobeline, is a natural alkaloid found in plants such as Lobelia inflata. It has been used for centuries in traditional medicine to treat respiratory ailments and as a tobacco substitute. In recent years, lobeline has gained attention in scientific research for its potential therapeutic applications in various diseases.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride:
Neuropharmacology
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has shown potential in neuropharmacological research, particularly in the study of neurotransmitter systems. Its unique structure allows it to interact with various neurotransmitter receptors, making it a valuable tool for investigating the mechanisms of neurological disorders and potential therapeutic targets .
Antimicrobial Agents
This compound has been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its efficacy against resistant strains is of particular interest in the ongoing battle against antibiotic resistance .
Cancer Research
In cancer research, 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has been studied for its potential to inhibit tumor growth. Its ability to interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival makes it a promising compound for developing new anticancer therapies .
Synthetic Chemistry
The compound is also significant in synthetic chemistry as a building block for creating more complex molecules. Its bicyclic structure provides a rigid framework that can be modified to produce a variety of derivatives with potential applications in pharmaceuticals and materials science .
Drug Delivery Systems
Researchers are investigating the use of this compound in drug delivery systems. Its chemical properties allow it to be used as a carrier for delivering drugs to specific targets within the body, potentially improving the efficacy and reducing the side effects of treatments .
Biochemical Probes
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is used as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind selectively to certain proteins makes it a useful tool for elucidating biochemical pathways and identifying potential drug targets .
Material Science
In material science, this compound is being explored for its potential to create new materials with unique properties. Its rigid structure and chemical reactivity make it suitable for developing polymers and other materials with specific mechanical and thermal properties .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in the development of new pesticides and herbicides. Its ability to disrupt biological processes in pests and weeds makes it a valuable candidate for creating more effective and environmentally friendly agricultural chemicals .
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-3-azabicyclo[31Similar compounds, such as 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), are crucial components in several antiviral medications, such as boceprevir and pf-07321332 . These medications target viral proteins, inhibiting their function and thus preventing the virus from replicating within the host organism .
Biochemical Pathways
The specific biochemical pathways affected by 3-Benzyl-3-azabicyclo[31Given its structural similarity to 6,6-dmabh, it may be involved in the inhibition of viral replication pathways .
Result of Action
The molecular and cellular effects of 3-Benzyl-3-azabicyclo[31Based on its structural similarity to 6,6-dmabh, it may inhibit the function of certain viral proteins, thereby preventing viral replication .
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9;;/h1-5,10-12H,6-8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTOVUINSBVHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride | |
CAS RN |
1394662-71-5 |
Source
|
Record name | 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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